molecular formula C12H14O2 B13348257 5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol

5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol

Cat. No.: B13348257
M. Wt: 190.24 g/mol
InChI Key: XOWRAZMTMKWPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol (CAS 107505-62-4) is a synthetic cannabinoid derivative of significant interest in pharmacological and antimicrobial research. This compound features a hexahydrodibenzofuran core, a structure identified in certain classes of phytocannabinoids such as cannabielsoin (CBE), which are formed through the oxidative photocyclization of CBD-type cannabinoids . With a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol, it provides researchers with a valuable chemical tool for exploring the structure-activity relationships of saturated cannabinoid scaffolds . The primary research value of this compound lies in its potential to interact with the endocannabinoid system. Researchers utilize it to investigate the binding affinity and functional activity at cannabinoid receptors CB1 and CB2, which are key G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes . Studies on analogous saturated cannabinoids, like hexahydrocannabinol (HHC), have reported broadly similar effects to Δ9-THC, the main psychoactive substance in cannabis, demonstrating activity both in vitro and in several animal species in vivo . This makes our product essential for foundational studies aimed at understanding the pharmacological profile of hydrogenated cannabinoid analogs. Furthermore, this compound holds promise in the field of infectious disease research. Various cannabinoids have demonstrated potent effects against Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus species . Researchers can employ this compound to probe the unique mechanisms of action by which cannabinoids disrupt bacterial membranes and to evaluate potential synergies with conventional antibiotics, a critical avenue for addressing multi-drug resistant pathogens . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5a,6,7,8,9,9a-hexahydrodibenzofuran-4-ol

InChI

InChI=1S/C12H14O2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,8,11,13H,1-2,4,7H2

InChI Key

XOWRAZMTMKWPJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=C(O2)C(=CC=C3)O

Origin of Product

United States

Preparation Methods

The synthesis of 5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol can be achieved through various synthetic routes. One common method involves the reduction of dibenzofuran derivatives under specific reaction conditions. For instance, the reduction of 4-dibenzofuranol using hydrogenation techniques can yield the desired compound . Industrial production methods may involve catalytic hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Chemical Reactions Analysis

5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form fully saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 4-dibenzofuranone, while reduction with LiAlH4 can produce fully saturated hexahydrodibenzo[b,d]furan derivatives .

Scientific Research Applications

5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act on the GABAA receptor and 5-HT2 receptor, influencing neurotransmission and exhibiting anticonvulsant effects . The compound’s structure allows it to modulate these receptors, leading to changes in neuronal activity and potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-4-ol are best understood through comparisons with analogs sharing the dibenzofuran core or related heterocyclic systems. Key compounds are analyzed below:

Cannabielsoin (CBE, 121)

  • Structure : (5aS,6S,9R,9aR)-9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol (C21H30O3; MW: 330.468) .
  • Comparison: Substituents: CBE features additional isopropenyl and pentyl groups, enhancing lipophilicity. Bioactivity: As a CBD metabolite, CBE interacts with cannabinoid receptors, unlike the simpler target compound, which lacks alkyl side chains critical for receptor binding . Stereochemistry: The (5aS,6S,9R,9aR) configuration introduces stereochemical complexity absent in the target compound .

8-Fluorodibenzo[b,d]furan-4-ol

  • Structure : Fluorinated analog (C12H7FO2; MW: 202.18) with a fluorine atom at position 8 .

Occidenol

  • Structure: 5a,6,7,8,9,9a-Hexahydro-α,α,5,9a-tetramethyl-3-benzoxepin-7-methanol (C15H24O2; MW: 236) .
  • Comparison :
    • Heterocyclic Core : Replaces the furan oxygen with a benzoxepin ring, increasing ring size and flexibility.
    • Biological Source : Isolated from Thuja occidentalis, unlike the synthetic or metabolically derived target compound .

Hexahydrofuro[3,4-b]furan-4-ol

  • Structure : Synthesized via tandem Prins and pinacol rearrangements, featuring a fused dihydrofuran system .
  • Comparison: Synthetic Route: Highlights stereoselective methods applicable to the target compound’s derivatives.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents Bioactivity/Application Reference
Target Compound C12H14O2* ~190.24* 4-OH Under investigation
Cannabielsoin (CBE) C21H30O3 330.468 1,6-diOH, pentyl, isopropenyl Cannabinoid metabolite
8-Fluorodibenzo[b,d]furan-4-ol C12H7FO2 202.18 8-F, 4-OH Radiolabeling candidate
Occidenol C15H24O2 236 Benzoxepin core, 7-CH2OH Plant-derived terpenoid

Key Research Findings

Structural Flexibility vs. Bioactivity : The target compound’s lack of alkyl chains (cf. CBE) may limit its interaction with lipid-binding receptors but enhances solubility for aqueous-phase applications .

Electron-Donating Effects : The 4-OH group in the target compound and its fluorinated analog provides hydrogen-bonding capacity, critical for crystallinity and intermolecular interactions .

Synthetic Challenges : Stereoselective synthesis of hexahydrodibenzofurans remains underdeveloped compared to methods for simpler furan derivatives, as seen in ’s carbazole syntheses .

Biological Activity

5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol (CAS: 107505-62-4) is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H14O2
  • Molecular Weight : 190.24 g/mol
  • IUPAC Name : this compound

The compound features a fused bicyclic structure that contributes to its biological activity. Its hydroxyl group is hypothesized to play a significant role in mediating interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Notably:

  • Bacterial Inhibition : The compound demonstrated significant inhibitory effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. In vitro assays revealed an IC50 value of approximately 2.6 µM against S. aureus .
  • Fungal Activity : It also exhibited antifungal properties with an IC50 of 3.5 µM against Candida albicans .

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in several cancer cell lines:

  • Breast Cancer : Studies indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways .
  • Neuroblastoma : In neuroblastoma cell lines, it was found to reduce cell proliferation and promote cell death .

These results point towards its potential application in cancer therapy.

Study on Antimicrobial Mechanisms

A comprehensive study investigated the mechanisms by which cannabinoids and related compounds exert their antimicrobial effects. The research indicated that compounds similar to this compound disrupt bacterial membranes and inhibit lipid synthesis at concentrations below the minimum inhibitory concentration (MIC) . This mechanism is crucial for developing effective antimicrobial therapies.

Anti-inflammatory Effects

In addition to its antimicrobial and cytotoxic properties, there are indications that this compound may possess anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production in immune cells . This activity could be beneficial in treating inflammatory diseases.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueMechanism of Action
AntibacterialStaphylococcus aureus2.6 µMMembrane disruption
AntifungalCandida albicans3.5 µMUnknown
CytotoxicBreast cancer cellsN/AApoptosis via caspase activation
CytotoxicNeuroblastomaN/AReduced proliferation and induced apoptosis
Anti-inflammatoryImmune cellsN/AInhibition of pro-inflammatory cytokines

Q & A

Basic: What spectroscopic techniques are essential for characterizing 5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol, and how should they be applied?

Answer:
Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, furan rings) via characteristic absorption bands (e.g., O–H stretch at ~3200–3600 cm⁻¹, C–O–C vibrations in furans at ~1200–1300 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR resolves proton environments (e.g., diastereotopic protons in the hexahydro ring system, aromatic protons), while ¹³C-NMR maps carbon frameworks .
  • Mass Spectrometry (EI-MS) : Confirms molecular weight and fragmentation patterns (e.g., loss of hydroxyl groups or ring-opening fragments) .
  • UV-Vis Spectroscopy : Detects conjugation or chromophores in derivatives, aiding in structural validation .
    Methodology: Cross-validate spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities.

Advanced: How can quantum chemical calculations optimize synthetic routes for this compound?

Answer:
Computational methods (e.g., reaction path searches via density functional theory) predict transition states, intermediates, and thermodynamic feasibility. For example:

  • ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) and bypass trial-and-error synthesis .
  • Transition state analysis identifies steric or electronic barriers in ring-closing steps, guiding catalyst selection (e.g., Lewis acids for furan formation) .
    Methodology: Use Gaussian or ORCA software for energy profiling, then validate with small-scale reactions.

Basic: What synthetic routes are feasible for hexahydrodibenzofuran derivatives, and what are their limitations?

Answer:
Common routes include:

  • Spirocyclization : Reacting 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazolyl amines to form fused furan systems. Limitations include low yields due to competing side reactions (e.g., over-oxidation) .
  • Heterocyclic Condensation : Using 1,3,4-oxadiazole precursors, but steric hindrance in the hexahydro ring may require high-temperature conditions .
    Methodology: Monitor reactions via TLC and optimize stoichiometry to suppress byproducts.

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Strategies include:

  • Multi-technique validation : Compare IR (functional groups), NMR (proton environments), and X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in crowded NMR spectra .
  • Computational docking : Match experimental NOESY/ROESY data with molecular dynamics simulations to assign relative configurations .

Advanced: How does statistical experimental design improve reaction optimization for this compound?

Answer:
Design of Experiments (DoE) methods (e.g., factorial or response surface designs) systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions:

  • Central Composite Design : Reduces the number of trials needed to map yield vs. variable interactions .
  • ANOVA analysis : Pinpoints significant factors (e.g., solvent polarity critically affects furan ring closure) .
    Methodology: Use software like Minitab or JMP to model responses and predict maxima.

Advanced: How can stereochemical outcomes be controlled during synthesis?

Answer:

  • Chiral auxiliaries : Introduce enantiopure reagents (e.g., (R,R)-DBFOX/PH ligands) to direct asymmetric cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring specific diastereomers .
  • Catalytic asymmetric synthesis : Use organocatalysts (e.g., proline derivatives) for enantioselective ring-forming steps .
    Methodology: Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents.

Basic: What purification strategies ensure high purity of hexahydrodibenzofuran derivatives?

Answer:

  • Recrystallization : Use methanol/water mixtures to remove hydrophilic byproducts .
  • Column chromatography : Employ gradient elution (hexane/ethyl acetate) to separate diastereomers .
  • HPLC : Apply reverse-phase C18 columns for final polishing, especially for polar derivatives .

Advanced: How can computational and experimental methods be integrated to accelerate discovery?

Answer:

  • Reaction prediction platforms : Tools like Chematica propose synthetic pathways, which are validated via automated flow reactors .
  • Machine learning : Train models on reaction databases to predict optimal conditions (e.g., temperature for ring-closing metathesis) .
  • Feedback loops : Refine computational models using experimental kinetic data (e.g., Arrhenius parameters from DSC) .

Advanced: What are the challenges in functionalizing the dibenzofuran core, and how can they be addressed?

Answer:

  • Electrophilic substitution : The electron-rich furan ring may undergo over-halogenation. Use directing groups (e.g., boronic esters) to control regioselectivity .
  • Nucleophilic attack : Steric hindrance in the hexahydro system limits access. Employ bulky bases (e.g., LDA) to deprotonate reactive sites selectively .
    Methodology: Pre-functionalize intermediates before ring closure to avoid steric issues.

Advanced: How do solvent and catalyst choices influence reaction mechanisms?

Answer:

  • Solvent polarity : Polar solvents (acetonitrile) stabilize carbocation intermediates in SN1 pathways, while non-polar solvents (toluene) favor radical mechanisms .
  • Catalyst selection : Lewis acids (BF₃·Et₂O) accelerate Diels-Alder cyclization, whereas Pd catalysts enable cross-couplings for aryl substitutions .
    _Methodology**: Conduct kinetic studies (e.g., in situ IR monitoring) to map solvent-catalyst synergies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.